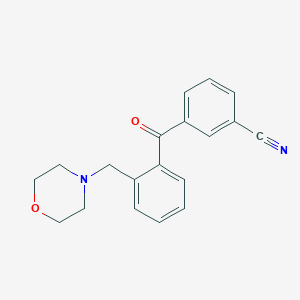

3'-Cyano-2-morpholinomethyl benzophenone

説明

Overview of the Benzophenone (B1666685) Scaffold in Chemical Biology and Drug Discovery

The benzophenone scaffold, characterized by a central carbonyl group connecting two phenyl rings, is a privileged structure in medicinal chemistry. nih.govrsc.orgmq.edu.aunih.gov This diphenyl ketone framework is not only a feature of numerous naturally occurring bioactive compounds but also serves as a versatile building block for synthetic pharmaceuticals. nih.govtandfonline.com Natural benzophenones, often found in higher plants and fungi, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmq.edu.au

In synthetic drug development, the benzophenone core is present in several marketed drugs, highlighting its acceptance as a pharmacologically relevant template. rsc.orgnih.gov Its structural rigidity and the ability to position its two aryl rings in a defined three-dimensional space allow for specific interactions with biological targets. Researchers have extensively modified the phenyl rings with various substituents to modulate biological activity, leading to the discovery of potent inhibitors for enzymes and receptors. rsc.orgnih.gov For instance, the benzophenone framework is central to the activity of some non-nucleoside reverse transcriptase inhibitors (NNRTIs) and has been explored for its potential in developing agents against neoplastic cells and inflammation. acs.orgnih.govnih.govnih.gov

Chemical Significance of Cyano Moieties in Organic Synthesis and Bioactive Molecules

The cyano group (-C≡N) is a small, linear, and highly versatile functional group that plays a critical role in both organic synthesis and the design of bioactive molecules. Its strong electron-withdrawing nature can significantly influence a molecule's electronic properties, acidity, and reactivity. In synthesis, the cyano group is a valuable precursor that can be transformed into other important functionalities such as amines, carboxylic acids, and amides. bldpharm.com

From a medicinal chemistry perspective, the incorporation of a cyano group can enhance a molecule's binding affinity to a target protein. It can act as a hydrogen bond acceptor and its rigid, linear geometry can provide directional interactions within a binding pocket. Furthermore, the nitrile functionality is a key component in several approved drugs, where it often serves as a bioisostere for other groups or contributes directly to the mechanism of action, for example, by acting as an electrophile that can form covalent bonds with nucleophilic residues (like cysteine) in an enzyme's active site. The presence of this group is a common strategy to improve the metabolic stability and pharmacokinetic profile of drug candidates.

Role of the Morpholine (B109124) Ring System in Pharmaceutical Agents

The nitrogen atom in the morpholine ring is basic (pKa ≈ 8.7), which can be crucial for salt formation and for establishing key interactions with biological targets. nih.gov The oxygen atom can act as a hydrogen bond acceptor, further contributing to binding affinity. mdpi.com The morpholine ring is often considered a "privileged" structure because it is found in numerous approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. acs.orgacs.orgnih.gov Its incorporation into a lead compound is a well-established strategy to enhance drug-like properties. nih.govnih.gov Studies have shown that adding a morpholine moiety to a benzophenone framework can lead to compounds with significant anti-inflammatory or antineoplastic activity. nih.govnih.govresearchgate.net

Rationale for Academic Investigation of 3'-Cyano-2-morpholinomethyl benzophenone

The academic investigation of this compound is predicated on the principles of rational drug design and molecular hybridization. The compound represents a logical convergence of three moieties known to confer valuable biological and pharmacological properties. The rationale for its synthesis and study can be broken down as follows:

Exploitation of the Benzophenone Core: The benzophenone scaffold provides a proven, semi-rigid template known to interact with a variety of biological targets. mq.edu.aunih.gov The specific substitution pattern (2- and 3'-) allows for a precise spatial arrangement of the functional groups, which can be explored for selective binding to target proteins.

Bioactivity Enhancement via the Cyano Group: The introduction of a cyano group at the 3'-position is a strategic choice to modulate the electronic landscape of the phenyl ring and to introduce a potent binding group. This functionality could enhance affinity for a target via hydrogen bonding or dipolar interactions and potentially improve metabolic resistance.

Improved Pharmacokinetics from the Morpholine Moiety: The attachment of a morpholinomethyl group at the 2-position is a classic medicinal chemistry tactic to improve the "drug-likeness" of the molecule. nih.gov This group is expected to enhance aqueous solubility and bioavailability, properties that are critical for a potential therapeutic agent. The morpholine ring itself can also participate in target binding. mdpi.com

The combination of these three structural features in a single molecule creates a novel chemical entity with the potential for unique biological activity. Research into such a compound would aim to explore the synergistic or additive effects of these components. Structure-activity relationship (SAR) studies involving analogs of this compound would be a valuable academic exercise to probe the specific requirements of a given biological target, contributing to the broader understanding of how to design new and effective therapeutic agents. nih.govacs.org

Data Tables

Table 1: Functional Roles of Constituent Moieties

| Structural Component | Established Role in Medicinal Chemistry | Key Properties |

| Benzophenone Scaffold | Privileged core structure for synthetic drugs; found in bioactive natural products. nih.govrsc.org | Provides a semi-rigid backbone for orienting substituents; interacts with various biological targets. mq.edu.auacs.org |

| Cyano Moiety | Enhances binding affinity; serves as a bioisostere; improves metabolic stability. | Strong electron-withdrawing nature; acts as a hydrogen bond acceptor; synthetically versatile. |

| Morpholine Ring | Improves physicochemical and pharmacokinetic properties (e.g., solubility, metabolic stability). nih.govnih.gov | Confers aqueous solubility; contains hydrogen bond acceptors (N, O); considered a privileged structure. acs.orgmdpi.com |

Structure

3D Structure

特性

IUPAC Name |

3-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-13-15-4-3-6-16(12-15)19(22)18-7-2-1-5-17(18)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMLDWPGQWRSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643527 | |

| Record name | 3-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-08-8 | |

| Record name | 3-[2-(4-Morpholinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. mdpi.comnih.govnih.govnih.gov This process allows for the logical planning of a synthetic route.

For 3'-Cyano-2-morpholinomethyl benzophenone (B1666685), the analysis begins by identifying the key functional groups and bonds that can be disconnected through reliable chemical reactions. The primary disconnections for the target molecule are at the carbon-nitrogen bond of the morpholinomethyl group and the carbon-carbonyl bond of the benzophenone core.

A plausible retrosynthetic pathway is as follows:

C-N Bond Disconnection: The morpholinomethyl group can be retrosynthetically disconnected to a 2-(halomethyl) or 2-formylbenzophenone precursor and morpholine (B109124). A more practical approach involves the disconnection to a 2-aminobenzophenone (B122507) derivative, which can then be functionalized.

Benzophenone Core Disconnection: The benzophenone core can be disconnected via two primary strategies:

Friedel-Crafts Acylation: This approach breaks the bond between one of the aromatic rings and the carbonyl carbon, leading to a substituted benzoyl chloride and a substituted benzene (B151609).

Transition Metal-Catalyzed Coupling: This strategy involves disconnecting the bond between the two aromatic rings, suggesting a coupling reaction between two appropriately functionalized precursors.

This analysis leads to two main synthetic strategies, which will be elaborated upon in the following sections.

Strategies for Constructing the Benzophenone Core

The benzophenone scaffold is a central feature of the target molecule. Its construction can be achieved through several reliable methods, primarily electrophilic acylation and transition metal-catalyzed coupling reactions.

Electrophilic Acylation Reactions

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. researchgate.netresearchgate.net In the context of 3'-Cyano-2-morpholinomethyl benzophenone, this would involve the reaction of a substituted benzoyl chloride with a substituted benzene derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A potential route would involve the acylation of a suitable benzene derivative with 3-cyanobenzoyl chloride. The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring in an electrophilic aromatic substitution reaction.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Benzene | Benzoyl chloride | AlCl₃ | Benzophenone | researchgate.net |

| Toluene | Benzoyl chloride | AlCl₃ | 4-Methylbenzophenone | mdpi.com |

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

Challenges in this approach include controlling the regioselectivity of the acylation, especially with multiple substituents on the benzene ring, and the potential for the Lewis acid to interact with other functional groups present in the molecule.

Transition Metal-Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods offer high efficiency and functional group tolerance. For the synthesis of the benzophenone core, a Suzuki-Miyaura coupling reaction is a viable option. This would typically involve the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. researchgate.net

A possible strategy could involve the coupling of a (2-(morpholinomethyl)phenyl)boronic acid derivative with a 3-cyanohalobenzene. Alternatively, a 2-halobenzophenone derivative could be coupled with a suitable organometallic reagent. Research has shown the successful synthesis of 2-cyanobenzophenones through Suzuki-Miyaura type cross-coupling reactions. researchgate.net

| Aryl Halide | Arylboronic Acid | Catalyst | Product | Reference |

| 2-Halobenzonitrile | Phenylboronic acid | Pd catalyst | 2-Cyanobenzophenone | researchgate.net |

| o-Halophenone | Arylboronic acid | Cu catalyst | 2-Aryl-4-quinolone precursor | researchgate.net |

Table 2: Examples of Transition Metal-Catalyzed Reactions for Benzophenone Scaffolds

Copper-catalyzed reactions have also emerged as a powerful tool. For instance, the synthesis of o-aminobenzophenones has been achieved through the palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. mdpi.com

Introduction of the Cyano Functional Group

The cyano group is a key functionality in the target molecule. Its introduction can be accomplished through direct cyanation of an aromatic ring or by incorporating it into one of the building blocks used in the construction of the benzophenone core.

Direct Cyanation Approaches

Direct C-H cyanation of arenes is an attractive strategy as it avoids the pre-functionalization of the aromatic ring. Recent advances have led to the development of various methods, including photoredox catalysis. For instance, benzophenone itself can be cyanated with complete site selectivity for the more electron-rich aromatic ring. nih.gov

Another approach is the palladium-catalyzed cyanation of aryl halides or pseudohalides. This method is known for its mild reaction conditions and good functional group tolerance. nih.gov The use of less toxic cyanide sources like potassium hexacyanoferrate(II) is a significant advantage of these modern methods. researchgate.net

| Substrate | Cyanating Agent | Catalyst/Conditions | Product | Reference |

| Benzophenone | Trimethylsilyl cyanide | Acridinium (B8443388) photoredox catalyst | 3-Cyanobenzophenone | nih.gov |

| Aryl Halide | K₄[Fe(CN)₆] | Pd catalyst | Aryl Nitrile | nih.gov |

Table 3: Examples of Direct Cyanation Methods

Multicomponent Reaction Strategies for Cyanated Systems

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules in a single step from three or more starting materials. nih.govrug.nl While a direct MCR for this compound is not readily apparent, MCRs can be employed to synthesize key intermediates containing the cyano group.

For example, the Strecker reaction, a classic MCR, produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. nih.gov Isocyanide-based multicomponent reactions are also highly versatile for creating molecular diversity and can be used to synthesize various heterocyclic and highly functionalized molecules. nih.govfrontiersin.org While not a direct route to the target compound, these strategies could be adapted to create complex building blocks for the final synthesis.

Aminomethylation and Related Reactions (e.g., Mannich-type)

The most direct and widely utilized method for introducing a morpholinomethyl group is the Mannich reaction. nih.govmdpi.com This classical three-component condensation reaction involves an active hydrogen-containing compound, formaldehyde (B43269), and a secondary amine, in this case, morpholine. researchgate.net For the synthesis of the target compound, 3'-cyanobenzophenone would serve as the substrate containing the active hydrogen on its aromatic ring.

The reaction proceeds via the formation of a reactive Eschenmoser's salt precursor, the N,N-dimethyleneimminium ion, from morpholine and formaldehyde. This electrophilic species then reacts with the nucleophilic aromatic ring of 3'-cyanobenzophenone, leading to the formation of the C-C bond and the desired product. The reaction is typically performed under acidic conditions which facilitate the generation of the iminium ion. The regioselectivity of the aminomethylation on the benzophenone core is a critical aspect, directed by the existing substituents on the aromatic rings.

A general representation of the Mannich-type reaction is as follows:

Step 1: Iminium Ion Formation: Morpholine reacts with formaldehyde to form the morpholinomethyl iminium ion.

Step 2: Electrophilic Aromatic Substitution: The electron-rich benzophenone ring attacks the iminium ion, leading to the substitution of a hydrogen atom with the morpholinomethyl group.

Photoredox Catalysis for Carbon-Nitrogen Bond Formation

Modern synthetic chemistry offers advanced methods for forming carbon-nitrogen bonds under milder conditions, with photoredox catalysis being a prominent example. researchgate.net This technique utilizes visible light to excite a photocatalyst, which can then mediate single-electron transfer (SET) processes to generate reactive radical intermediates. beilstein-journals.org

In a hypothetical photoredox-catalyzed approach to this compound, the strategy could involve several mechanistic pathways:

Dual Catalysis: A combination of a photoredox catalyst (e.g., an iridium or ruthenium complex) and a transition metal catalyst (e.g., copper or nickel) could be employed. nih.govbeilstein-journals.org The photocatalyst would generate a radical species from one of the precursors, which then enters the catalytic cycle of the transition metal to form the C-N bond.

Direct C-H Functionalization: Photoexcited benzophenones are known to act as hydrogen atom transfer (HAT) catalysts. beilstein-journals.org This intrinsic property could potentially be harnessed to generate a radical at the desired position on the benzophenone core, which could then be trapped by a nitrogen-centered radical derived from morpholine.

These light-driven methods offer the potential for high selectivity and functional group tolerance, avoiding the harsh conditions sometimes required for classical reactions. beilstein-journals.org

Organometallic Reagents in Functionalization

Organometallic reagents are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. academie-sciences.frrug.nl Their application in the functionalization of the benzophenone core could provide an alternative route to the target molecule. A plausible strategy would involve a cross-coupling reaction.

For instance, a 2-halo-3'-cyanobenzophenone could be used as a substrate. This precursor could then be coupled with a suitable morpholinomethyl-containing organometallic reagent, such as a morpholinomethyl zinc or tin reagent, in a transition-metal-catalyzed reaction (e.g., Negishi or Stille coupling).

Alternatively, the benzophenone itself could be converted into an organometallic species. Directed ortho-metalation of 3'-cyanobenzophenone using a strong lithium base could generate a specific organolithium intermediate. This nucleophilic species could then react with an electrophilic source of the morpholinomethyl group, such as an N-morpholinomethyl halide. The preparation of functionalized organozinc and organomagnesium reagents, often facilitated by lithium chloride, has expanded the scope of these transformations, allowing for high chemo- and regioselectivity. academie-sciences.fruni-muenchen.de

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For a traditional Mannich reaction, several parameters would need to be systematically varied.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Alcohols like ethanol (B145695) or polar aprotic solvents may be suitable. mdpi.com

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate.

Catalyst: In acid-catalyzed Mannich reactions, the type and concentration of the acid are critical.

Stoichiometry: The molar ratio of the benzophenone substrate, morpholine, and formaldehyde must be carefully controlled to minimize side product formation. nih.gov

The table below illustrates a hypothetical optimization study for a Mannich-type synthesis.

| Entry | Solvent | Temperature (°C) | Reactant Ratio (Benzophenone:Morpholine:Formaldehyde) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | 25 | 1:1.1:1.1 | 24 | 45 |

| 2 | Ethanol | 78 (Reflux) | 1:1.1:1.1 | 12 | 65 |

| 3 | Dioxane | 78 | 1:1.1:1.1 | 12 | 58 |

| 4 | Ethanol | 78 (Reflux) | 1:1.5:1.5 | 12 | 75 |

| 5 | Ethanol | 78 (Reflux) | 1:1.5:1.5 | 8 | 72 |

For photoredox or organometallic-based syntheses, optimization would involve screening different photocatalysts, ligands, metal precursors, and additives to achieve the desired efficiency and selectivity. nih.gov

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms for Key Bond Formations

The formation of 3'-Cyano-2-morpholinomethyl benzophenone (B1666685) necessitates two primary bond-forming reactions: the introduction of the cyano group onto a phenyl ring and the aminomethylation of the ortho-position of the benzophenone structure.

The introduction of the cyano group typically occurs via a nucleophilic aromatic substitution on a pre-functionalized benzophenone derivative or by incorporating the cyano group into one of the aromatic precursors before the construction of the benzophenone skeleton. Common methods include transition-metal-catalyzed cyanations. rsc.orgacs.org

The morpholinomethyl group is introduced via the Mannich reaction, a three-component condensation involving the ketone, formaldehyde (B43269), and a secondary amine (morpholine). nih.govwikipedia.org This reaction is fundamental in organic synthesis for the aminoalkylation of acidic protons located alpha to a carbonyl group. byjus.com The reaction mechanism begins with the formation of an electrophilic iminium ion from morpholine (B109124) and formaldehyde. wikipedia.orgbyjus.com The benzophenone, existing in equilibrium with its enol tautomer, then acts as a nucleophile, attacking the iminium ion to form the β-amino carbonyl compound, known as a Mannich base. wikipedia.org

Role of Catalytic Species and Ligands

Catalysts and ligands play a pivotal role in directing the efficiency and selectivity of the key bond-forming reactions.

For the Cyanation Reaction: Transition metal catalysis is a cornerstone for the efficient cyanation of aryl halides.

Palladium Catalysis: Palladium complexes are widely used for cyanation reactions. Ligands such as phosphines (e.g., XPhos, dppf) and N-heterocyclic carbenes (NHCs) are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, which generally involves oxidative addition, transmetalation or cyanide association, and reductive elimination. rsc.orgnih.govchinesechemsoc.org The choice of ligand can significantly impact reaction rates and substrate scope.

Nickel Catalysis: Nickel-based catalysts offer a cost-effective alternative to palladium. Ligands like 1,1'-bis(diisopropylphosphino)ferrocene (dippf) have been shown to be effective in nickel-catalyzed cyanation reactions with various cyanide sources, including acetonitrile. acs.org

Photoredox Catalysis: This approach avoids the use of transition metals and instead employs organic photosensitizers, such as acridinium (B8443388) ions, to facilitate the reaction under visible light. acs.orgnsf.gov This method can proceed under mild conditions and offers an alternative pathway for cyanation.

Interactive Table of Catalytic Systems for Aryl Cyanation

| Catalyst System | Cyanide Source | Ligand/Additive | Key Features |

|---|---|---|---|

| Palladium Acetate | K₄[Fe(CN)₆] | XPhos | High efficiency for aryl chlorides and bromides. nih.gov |

| Nickel(II) Chloride | Acetonitrile | dippf, HOAc, Zn | Effective for a broad range of aryl halides, including fluorides. acs.org |

For the Mannich Reaction: The Mannich reaction is typically catalyzed by either acid or base. wikipedia.orgbyjus.com

Acid Catalysis: Acids promote the formation of the highly electrophilic Eschenmoser's salt-like iminium ion from formaldehyde and morpholine, which is then readily attacked by the neutral enol form of the benzophenone. wikipedia.orgyoutube.com

Base Catalysis: Bases facilitate the deprotonation of the α-carbon of the benzophenone, forming a more nucleophilic enolate, which then reacts with the iminium ion. nih.gov

Other Catalysts: Specific catalysts have been developed for aminomethylation reactions. For instance, L-proline can act as an organocatalyst, while various metal salts like bismuth nitrate (B79036) and cobalt chloride have also been employed to promote Mannich-type reactions. researchgate.netliv.ac.ukresearchgate.net

Interactive Table of Catalysts for the Mannich Reaction

| Catalyst Type | Role | Example |

|---|---|---|

| Acid Catalyst | Promotes iminium ion formation | HCl |

| Base Catalyst | Promotes enolate formation | NaOH |

| Organocatalyst | Bifunctional activation | L-Proline researchgate.net |

Identification and Characterization of Intermediates

The identification of reaction intermediates is key to understanding the reaction pathway.

In Cyanation Reactions:

Transition Metal Catalysis: The catalytic cycle involves well-defined organometallic intermediates. These include the Ar-M(II)-X species formed after oxidative addition of the aryl halide to the M(0) catalyst (where M is Pd or Ni), followed by a cyanide complex Ar-M(II)-CN, which then undergoes reductive elimination to yield the aryl nitrile and regenerate the M(0) catalyst. nih.govchinesechemsoc.org

Photoredox Catalysis: In these reactions, the key intermediate is an aryl cation radical, generated by single-electron transfer from the electron-rich arene to the photoexcited catalyst. acs.orgnsf.gov This radical cation is then attacked by the cyanide nucleophile.

In the Mannich Reaction: The primary intermediates are the iminium ion (specifically, the morpholinomethyl cation) and the enol/enolate of the benzophenone. wikipedia.orgbyjus.com The iminium ion is a potent electrophile, while the enol/enolate is the nucleophilic partner. The formation of these intermediates can often be detected and characterized by spectroscopic methods such as NMR. In some cases, stable iminium salts, like Eschenmoser's salt, can be pre-formed and isolated. youtube.com

Kinetic Studies of Synthesis Pathways

The rate-determining step in the Mannich reaction can vary depending on the specific substrates and conditions. It can be either the formation of the iminium ion or the subsequent C-C bond-forming step between the enol/enolate and the iminium ion. researchgate.net

Illustrative Kinetic Data for a Related Mannich Reaction The following table presents example kinetic parameters for the reaction of benzaldehyde, aniline, and acetophenone, which serves as a model for the type of data that would be relevant for the synthesis of the title compound. researchgate.net

| Temperature (K) | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| 298.15 | Value not specified in abstract | Calculated Value | Calculated Value | Calculated Value |

Note: The specific values from the cited study are used for illustrative purposes to indicate the parameters determined in such a kinetic investigation. researchgate.net

For transition metal-catalyzed cyanation, the reaction kinetics are complex and depend on factors such as the nature of the ligand, the solvent, the temperature, and the electronic properties of the aryl halide substrate. rsc.orgnih.gov

Exploration of Side Reactions and Product Distribution

In the Cyanation Step:

Catalyst Poisoning: Cyanide ions can act as strong ligands and irreversibly bind to the transition metal catalyst, leading to its deactivation. nih.gov

Dicyanation: In some cases, particularly with dihaloarene substrates, the introduction of a second cyano group can occur. chinesechemsoc.org

Competitive C-H Cyanation: Under certain photoredox conditions, direct cyanation of C-H bonds can compete with the desired substitution reaction, leading to a mixture of isomers. acs.orgnsf.gov

In the Mannich Reaction:

Dialkylation: The product, a Mannich base, may still possess an acidic α-proton and can react with a second molecule of the iminium ion, leading to a bis-aminomethylated byproduct. nih.gov

Aldol Condensation: The benzophenone enolate can react with another molecule of benzophenone (if it is enolizable) in a self-condensation reaction, competing with the desired Mannich reaction.

Elimination: The Mannich base can undergo elimination of the morpholine group upon heating or under certain pH conditions to form an α,β-unsaturated ketone (a vinyl ketone). youtube.comjlu.edu.cn This is a common subsequent reaction for Mannich bases.

Interactive Table of Potential Side Reactions

| Reaction Step | Side Reaction | Potential Byproduct | Conditions Favoring Side Reaction |

|---|---|---|---|

| Cyanation | Catalyst Deactivation | - | High concentration of free cyanide. nih.gov |

| Mannich Reaction | Dialkylation | 2,2'-bis(morpholinomethyl)benzophenone derivative | Excess formaldehyde and morpholine. |

Advanced Computational and Theoretical Chemistry

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis, particularly using Density Functional Theory (DFT), is a cornerstone for understanding the electronic properties of molecules. researchgate.net DFT methods are widely used to predict molecular properties and have become a popular approach for such computations. researchgate.net

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3'-Cyano-2-morpholinomethyl benzophenone (B1666685), this optimization is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p) or 6-31+G(d,p). researchgate.netlongdom.orgchemrevlett.com The process calculates the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for an isolated molecule under ideal conditions. researchgate.net The optimization of the benzophenone core would reveal the degree of twist between the two phenyl rings, which is a critical factor influencing its electronic and steric properties. The presence of the bulky morpholinomethyl group and the electron-withdrawing cyano group significantly influences the final optimized geometry.

Table 1: Predicted Geometrical Parameters for 3'-Cyano-2-morpholinomethyl benzophenone (Illustrative) Note: These values are illustrative, based on typical parameters from DFT calculations for similar benzophenone derivatives.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Carbonyl) | ~1.23 Å |

| Bond Length | C-C (Inter-ring) | ~1.50 Å |

| Bond Length | C≡N (Cyano) | ~1.16 Å |

| Bond Angle | Phenyl-C-Phenyl | ~122° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edulibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. longdom.org

Table 2: FMO Properties of this compound (Illustrative) Note: Values are hypothetical, based on trends observed in DFT studies of substituted benzophenones.

| Property | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.20 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.15 eV |

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. chemrxiv.org Global descriptors apply to the molecule as a whole, while local descriptors identify specific reactive sites. chemrxiv.orgresearchgate.net These descriptors are calculated from the energies of the frontier orbitals. chemrxiv.org

Global Descriptors : Key global descriptors include chemical potential (μ), hardness (η), softness (S), and electrophilicity (ω). Hardness (η) indicates resistance to change in electron distribution, with a larger HOMO-LUMO gap correlating to greater hardness and lower reactivity. longdom.org Electronegativity (χ) measures the power of an atom or group to attract electrons. chemrevlett.com

Local Descriptors : Local reactivity is often analyzed using Fukui functions, which indicate the change in electron density at a specific point when an electron is added or removed. researchgate.netfrontiersin.org This helps identify the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). researchgate.netfrontiersin.org For this compound, the nitrogen of the cyano group and the oxygen of the carbonyl group are predicted to be primary sites for electrophilic attack, while the carbon atoms of the cyano and carbonyl groups are likely sites for nucleophilic attack. researchgate.net

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ ≈ - (E_HOMO + E_LUMO) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to deformation or change in electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

Spectroscopic Property Prediction and Validation

Computational methods can predict spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.netmdpi.com For this compound, TD-DFT calculations would likely predict strong π→π* transitions in the UV region, characteristic of the benzophenone chromophore. scialert.net The specific positions of the absorption maxima would be influenced by the cyano and morpholinomethyl substituents. researchgate.net

Similarly, theoretical vibrational spectra (Infrared and Raman) can be calculated. longdom.org The computed frequencies correspond to specific vibrational modes, such as the C=O stretch of the ketone, the C≡N stretch of the nitrile group, and various C-H and C-C vibrations of the aromatic rings. scialert.net These theoretical spectra are invaluable for assigning bands in experimentally obtained spectra. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the flexibility of this compound. The molecule possesses several rotatable bonds, including the bonds connecting the phenyl rings to the carbonyl carbon and the bond connecting the morpholinomethyl group to the phenyl ring. The potential energy surface can be scanned by systematically rotating these bonds to identify low-energy conformers. mdpi.com

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. nih.govnih.gov By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape, revealing how the molecule flexes and changes shape. nih.gov For this compound, MD simulations could illustrate the range of motion of the morpholinomethyl group and the torsional movements of the phenyl rings, which are critical for understanding how the molecule might fit into a receptor binding site. nih.gov

Ligand-Protein Interaction Modeling via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govmdpi.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

For this compound, a docking study would involve placing the molecule into the active site of a biologically relevant protein. Benzophenone derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX). researchgate.net The docking algorithm would then calculate the most stable binding poses and estimate the binding affinity, typically as a scoring function or binding energy (kcal/mol). researchgate.net The results would highlight key interactions, such as hydrogen bonds (e.g., with the carbonyl oxygen or morpholine (B109124) nitrogen), hydrophobic interactions, and π-π stacking between the phenyl rings and aromatic amino acid residues in the protein's active site. semanticscholar.org

Table 4: Illustrative Molecular Docking Results Note: This table represents a hypothetical docking study of this compound with a target protein like COX-2.

| Parameter | Description |

|---|---|

| Binding Affinity | Estimated free energy of binding. A more negative value indicates stronger binding. |

| Interacting Residues | Specific amino acids in the protein's active site that form contacts with the ligand. |

| Interaction Types | The nature of the chemical interactions (e.g., Hydrogen Bond, Hydrophobic, π-π Stacking). |

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modification of the Benzophenone (B1666685) Core

The benzophenone scaffold, consisting of two phenyl rings connected by a carbonyl group, serves as the foundational structure. Modifications to these aromatic rings can significantly alter the compound's electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets.

The introduction of various substituents onto the phenyl rings of the benzophenone core is a primary strategy to modulate biological activity. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a critical role.

Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., methyl, -CH₃) and alkoxy (-OR) can increase the electron density of the aromatic ring, making it more nucleophilic. mdpi.com This can enhance interactions with electron-deficient pockets in a biological target. Research on benzophenone analogs has shown that the presence of a methyl group on one of the phenyl rings can be essential for anti-proliferative activity.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., fluorine, -F; chlorine, -Cl; bromine, -Br) and the cyano group (-CN) withdraw electron density from the aromatic ring through inductive or resonance effects. researchgate.net This can alter the molecule's polarity and hydrogen bonding capacity. For instance, in a series of benzophenone-N-ethyl morpholine (B109124) ethers, compounds with electron-withdrawing groups like chloro and fluoro exhibited potent anti-inflammatory activity. sci-hub.se The powerful electron-withdrawing nature of the cyano group can also modify the electronic density of the benzene (B151609) ring to which it is attached. nih.gov Increasing the number of halogen substituents on the benzophenone rings has been found to result in higher potency in some cancer cell lines. chemrxiv.org

The following table summarizes the observed effects of different substituents on the activity of benzophenone analogs based on published research findings.

| Substituent | Type | Position | Observed Effect on Activity | Reference |

| Methyl (-CH₃) | EDG | para on Ring A | Significant for extensive anti-mitogenic activity | |

| Ring B | Essential for anti-proliferative activity | |||

| Bromo (-Br) | EWG | ortho on Ring A | Significant for extensive anti-mitogenic activity | |

| Fluoro (-F) | EWG | para on benzoyl ring | Good inhibitory potency (anti-inflammatory) | chemrxiv.org |

| Chloro (-Cl) | EWG | ortho (x2) on phenyl ring | Good inhibitory potency (anti-inflammatory) | chemrxiv.org |

| meta | Potent anti-inflammatory activity | sci-hub.se |

Table 1: Effects of Aromatic Ring Substituents on the Biological Activity of Benzophenone Analogs. Ring A is the phenyl ring bearing the substituent, while Ring B is the other phenyl ring.

The position of a substituent on the aromatic ring (ortho, meta, or para) is as critical as its chemical nature. Different positional isomers can lead to vastly different biological outcomes due to variations in how the molecule fits into a target's binding site and how electronic effects are transmitted through the ring.

Studies on benzophenone derivatives highlight the significance of positional isomerism:

In one series of anti-proliferative agents, a bromo group at the ortho position combined with a methyl group at the para position of the other ring yielded significant activity.

For anti-inflammatory activity, a compound featuring a fluoro group at the para position of the benzoyl ring alongside two chloro groups at the ortho positions of the other phenyl ring demonstrated high potency. chemrxiv.org

Other research has shown that electron-releasing groups at the para position and electron-withdrawing groups at the ortho or meta positions can lead to potent anti-inflammatory activity. sci-hub.se

These findings underscore that a systematic exploration of positional isomers is essential for mapping the SAR and identifying the optimal substitution pattern for a desired biological effect.

Exploration of Cyano Group Modifications

The cyano (-C≡N) group is a unique and versatile functional group in medicinal chemistry. rsc.org It is strongly electron-withdrawing and can act as a potent hydrogen bond acceptor. nih.govnih.gov Its small, linear, and rigid structure allows it to serve as a bioisosteric replacement for other groups, such as halogens or a carbonyl oxygen, to improve binding affinity or pharmacokinetic properties. nih.govresearchgate.net

In the context of 3'-Cyano-2-morpholinomethyl benzophenone, the 3'-cyano group is a key feature. Modifying or replacing this group can have profound effects on the molecule's activity.

Potential modifications and their predicted impact include:

Replacement with other Electron-Withdrawing Groups: Substituting the cyano group with other EWGs like a nitro group (-NO₂) or a trifluoromethyl group (-CF₃) would alter the electronic landscape and steric profile of the ring. SAR studies on other compounds have shown that replacing a nitrile with a fluorine atom can slightly impair inhibitory potency, indicating the specific importance of the cyano moiety. nih.gov

Bioisosteric Replacement: The cyano group can function as a surrogate for a hydroxyl or carboxyl group and can form strong hydrogen bonds with target proteins. nih.gov Replacing it with a halogen, such as bromine, might maintain some polarizing influence but with different hydrophilicity. nih.gov

Conversion to other Functional Groups: The nitrile can be chemically transformed. Reduction can convert it to an aminomethyl group (-CH₂NH₂), introducing a basic center. Hydrolysis would convert it to a carboxamide (-CONH₂) or a carboxylic acid (-COOH), both of which can act as hydrogen bond donors and acceptors. researchgate.net These changes dramatically alter the physicochemical properties and would likely lead to different biological activities.

The following table outlines potential modifications to the cyano group and their rationale in drug design.

| Modification | Rationale | Potential Impact on Properties | Reference |

| Replacement with Halogen (e.g., -F, -Cl) | Bioisosteric replacement; alters electronic and lipophilic character. | May maintain some activity but with altered binding interactions and cell permeability. | nih.govnih.gov |

| Replacement with Trifluoromethyl (-CF₃) | Introduces a highly lipophilic and strongly electron-withdrawing group. | Increases metabolic stability and membrane permeability. | youtube.com |

| Hydrolysis to Carboxamide (-CONH₂) | Introduces hydrogen bond donating and accepting capabilities. | Increases polarity; may change binding mode. | researchgate.net |

| Reduction to Amine (-CH₂NH₂) | Introduces a basic, positively charged group at physiological pH. | Increases solubility; introduces ionic interactions. | researchgate.net |

| Replacement with Tetrazole | Acts as a bioisostere for a carboxylic acid group but with improved metabolic stability and oral bioavailability. | Introduces an acidic center with different pKa and spatial arrangement. | N/A |

Table 2: Rationale for a selection of Cyano Group Modifications in Analog Design.

In Vitro Biological Activity Profiling and Mechanistic Biology

Antioxidant Activity Evaluation

Currently, there is a notable absence of published scientific literature specifically detailing the in vitro antioxidant activity of 3'-Cyano-2-morpholinomethyl benzophenone (B1666685). While the broader class of benzophenone derivatives has been a subject of interest for their potential antioxidant properties, research has not yet focused on this particular isomer. nih.govnih.gov The unique positioning of the morpholinomethyl group at the 2-position and the cyano group at the 3'-position of the benzophenone core creates a specific stereoelectronic profile that has not been evaluated through standard antioxidant assays.

General methodologies for assessing the antioxidant capacity of novel compounds typically involve a variety of in vitro assays. mdpi.com These assays are designed to measure the compound's ability to counteract reactive oxygen species (ROS) through different mechanisms. Common assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this test measures the capacity of a compound to neutralize the pre-formed ABTS radical cation.

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a reaction that indicates its electron-donating capacity.

Oxygen Radical Absorbance Capacity (ORAC) Assay: This method measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, providing an indication of its radical chain-breaking ability.

Although these are standard procedures for evaluating antioxidant potential, no data from these or other relevant assays have been reported for 3'-Cyano-2-morpholinomethyl benzophenone in peer-reviewed studies.

Interactive Data Table: Common In Vitro Antioxidant Assays

| Assay Name | Principle | Measured Outcome |

| DPPH Radical Scavenging | Hydrogen/electron donation to DPPH radical | Decrease in absorbance at ~517 nm |

| ABTS Radical Cation Scavenging | Neutralization of the ABTS radical cation | Decrease in absorbance at ~734 nm |

| Ferric Reducing Antioxidant Power (FRAP) | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | Formation of a blue-colored complex |

| Oxygen Radical Absorbance Capacity (ORAC) | Inhibition of peroxyl radical-induced oxidation | Preservation of fluorescent probe signal |

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound remain uninvestigated in the current body of scientific research. The elucidation of such mechanisms would require a series of detailed biological studies to first identify its cellular and molecular binding partners and then to analyze the subsequent effects on intracellular signaling pathways.

Identification of Cellular and Molecular Targets

There is no available data identifying the specific cellular or molecular targets of this compound. For related benzophenone structures, the mechanism of action is thought to involve interactions with various biological targets, including enzymes and receptors. The benzophenone core itself is a known pharmacophore, and the substituents play a crucial role in determining target specificity and binding affinity. The cyano group can act as a hydrogen bond acceptor or participate in other electronic interactions, while the morpholinomethyl group can influence solubility and interact with receptor pockets.

Techniques commonly used to identify molecular targets for novel compounds include:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Cellular Thermal Shift Assay (CETSA): Measuring changes in the thermal stability of proteins upon compound binding.

Computational Docking and Molecular Modeling: Predicting potential binding interactions with known protein structures.

Without such studies, any discussion of the molecular targets for this compound would be purely speculative.

Downstream Signaling Pathway Analysis

As the molecular targets of this compound have not been identified, there is consequently no research on its impact on downstream signaling pathways. Analysis of signaling pathways typically follows target identification and involves investigating changes in the phosphorylation status of key proteins (e.g., kinases, transcription factors) or alterations in the expression of target genes.

For instance, if a compound were found to inhibit a specific kinase, downstream analysis would involve quantifying the phosphorylation levels of that kinase's known substrates. Similarly, if a compound were to activate a transcription factor, researchers would measure the mRNA and protein levels of genes regulated by that factor. These investigations are essential for understanding the ultimate biological effect of a compound at the cellular level. However, no such analyses have been performed for this compound.

Q & A

Basic: What are the recommended synthetic routes for 3'-Cyano-2-morpholinomethyl benzophenone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of benzophenone derivatives typically involves multi-step protocols, including Friedel-Crafts acylation, nucleophilic substitution, and cyanation. For this compound, a plausible route involves:

- Step 1: Introducing the morpholinomethyl group via nucleophilic substitution using morpholine and a chloromethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Cyanidation at the 3'-position using CuCN or KCN in a polar aprotic solvent (e.g., DMSO) under controlled heating .

- Optimization: Reaction efficiency can be enhanced by adjusting catalyst loading (e.g., p-toluenesulfonic acid for cyclization steps) and solvent polarity. Monitoring intermediates via TLC or HPLC ensures step completion .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How can researchers resolve contradictions between the compound's bioactivity and observed toxicity in preclinical models?

Methodological Answer:

- Mechanistic Toxicology Studies:

- Dose-Response Analysis:

Advanced: What mechanistic insights explain the dual role of benzophenone derivatives in facilitating organic reactions while posing environmental risks?

Methodological Answer:

- Reaction Facilitation:

- Environmental Risks:

Advanced: What methodologies are recommended for assessing the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Degradation Pathway Analysis:

- Persistence Studies:

Basic: How can researchers validate the bioactivity of this compound in anticancer or antimicrobial assays?

Methodological Answer:

- In Vitro Screening:

- Target Identification:

Advanced: How can contradictory data on the compound's solubility and stability be addressed in formulation studies?

Methodological Answer:

- Solubility Enhancement:

- Stability Profiling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。